molecular formula C9H13NO2 B13006380 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone

Cat. No.: B13006380
M. Wt: 167.20 g/mol
InChI Key: LUCDQVACZVGSQW-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazole are known to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C9H13NO2/c1-6(11)7-5-8(12-10-7)9(2,3)4/h5H,1-4H3

InChI Key

LUCDQVACZVGSQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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